propan-2-yl (5Z)-8-(furan-2-yl)-8-hydroxyoct-5-enoate
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Overview
Description
Propan-2-yl (5Z)-8-(furan-2-yl)-8-hydroxyoct-5-enoate is an organic compound that features a furan ring and a hydroxyl group attached to an octenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (5Z)-8-(furan-2-yl)-8-hydroxyoct-5-enoate typically involves the esterification of the corresponding carboxylic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (5Z)-8-(furan-2-yl)-8-hydroxyoct-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the octenoate chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the saturated ester.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
Propan-2-yl (5Z)-8-(furan-2-yl)-8-hydroxyoct-5-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl (5Z)-8-(furan-2-yl)-8-hydroxyoct-5-enoate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Propan-2-yl)furan-2-yl]acetic acid
- 2-[5-(Propan-2-yl)furan-2-yl]pyrrolidine
Uniqueness
Propan-2-yl (5Z)-8-(furan-2-yl)-8-hydroxyoct-5-enoate is unique due to its specific structural features, including the presence of both a furan ring and a hydroxyl group on an octenoate chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H22O4 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
propan-2-yl (Z)-8-(furan-2-yl)-8-hydroxyoct-5-enoate |
InChI |
InChI=1S/C15H22O4/c1-12(2)19-15(17)10-6-4-3-5-8-13(16)14-9-7-11-18-14/h3,5,7,9,11-13,16H,4,6,8,10H2,1-2H3/b5-3- |
InChI Key |
GYHBAFSWCUFOSC-HYXAFXHYSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\CC(C1=CC=CO1)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC(C1=CC=CO1)O |
Origin of Product |
United States |
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